molecular formula C16H11ClN4OS B2456138 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 860785-62-2

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2456138
CAS No.: 860785-62-2
M. Wt: 342.8
InChI Key: QLOIXBFEJTXUNY-UHFFFAOYSA-N
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Description

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H11ClN4OS and its molecular weight is 342.8. The purity is usually 95%.
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Properties

IUPAC Name

3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c17-10-5-7-11(8-6-10)21-15(18-19-16(21)23)9-13-12-3-1-2-4-14(12)22-20-13/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOIXBFEJTXUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NNC(=S)N3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324145
Record name 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-62-2
Record name 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound notable for its diverse biological activities. This compound integrates a benzisoxazole moiety with a triazole ring and a thiol group, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C16H11ClN4OS
  • Molecular Weight : 342.81 g/mol
  • CAS Number : 860785-62-2

Structural Features

The compound's structure includes:

  • A benzisoxazole unit which enhances its interaction with biological targets.
  • A triazole ring known for its stability and ability to act as a pharmacophore.
  • A thiol group that allows for the formation of covalent bonds with proteins.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that various triazole-thiol derivatives possess cytotoxic effects against multiple cancer cell lines:

CompoundCell Line TestedIC50 Value (μM)
This compoundMDA-MB-231 (Breast)TBD
Other derivativesIGR39 (Melanoma)TBD
Other derivativesPanc-1 (Pancreatic)TBD

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

The mechanism by which this compound exerts its effects involves:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity.
  • Receptor Interaction : The benzisoxazole and triazole rings interact with various biological receptors and enzymes, influencing their function through hydrogen bonding and dipole interactions.

Antimicrobial Activity

In addition to anticancer properties, compounds in the triazole class have demonstrated antimicrobial effects. Research has highlighted that certain derivatives show efficacy against pathogenic bacteria and fungi. For example:

CompoundActivity TypeTarget Organism
This compoundAntibacterialVarious pathogens
Other derivativesAntifungalCandida spp.

These findings underscore the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Testing : A study assessed the cytotoxicity of various triazole-thiol derivatives against human melanoma and breast cancer cell lines. Compounds were evaluated using the MTT assay, revealing selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of triazole derivatives against common bacterial strains. Results indicated that certain compounds exhibited significant inhibitory effects compared to standard antibiotics .
  • Pharmacological Profiles : The stability of the triazole moiety in metabolic processes enhances the pharmacological profiles of these compounds. Their ability to act as hydrogen bond donors and acceptors contributes to their binding affinity with biological targets .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may exhibit activity against a range of pathogens due to the presence of both triazole and thiol functional groups.

Case Study: Antimicrobial Evaluation

A study conducted on derivatives of triazole compounds demonstrated promising antimicrobial properties. The synthesized derivatives were tested against various bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that modifications to the triazole structure could enhance efficacy against resistant strains .

CompoundConcentration (mM)Zone of Inhibition (mm)
Compound A1.015
Compound B0.520
Compound C0.2512

Antifungal Properties

In addition to antibacterial activity, the compound has been investigated for its antifungal properties. The presence of the benzisoxazole moiety is believed to contribute to its effectiveness against fungal pathogens.

Research Findings

A comparative study on various triazole derivatives indicated that compounds similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed significant antifungal activity against Candida species and Aspergillus spp. .

Potential in Cancer Therapy

Emerging research suggests that this compound may also possess anticancer properties. The triazole ring system has been associated with various mechanisms of action in cancer treatment, including inhibition of angiogenesis and induction of apoptosis in cancer cells.

Mechanistic Studies

In vitro studies have shown that derivatives of triazole can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Inhibitory Activity Against Enzymes

The compound's structural features suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition Studies

Research has demonstrated that certain triazole derivatives can inhibit AChE activity effectively. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease. Molecular docking studies have provided insights into the binding interactions between these compounds and AChE .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with cyclocondensation of 4-chlorophenyl hydrazine with carbon disulfide to form the triazole-thiol core .
  • Step 2 : Introduce the 1,2-benzisoxazole-3-ylmethyl group via nucleophilic substitution or coupling reactions under reflux in ethanol or DMF (60–100°C) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Validate via elemental analysis, ¹H-NMR, and LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • ¹H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/benzisoxazole groups) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

  • Approach :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • Molecular Docking : Screen against COX-2 or bacterial dihydrofolate reductase (DHFR) to predict binding affinities .

Advanced Research Questions

Q. How does the 1,2-benzisoxazole substituent influence bioactivity compared to other triazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Key Findings :
  • The benzisoxazole group enhances π-π stacking with enzyme active sites (e.g., COX-2), improving anti-inflammatory activity over phenyl analogs .
  • Data Table :
Substituent at Position 5Target Enzyme (IC₅₀, µM)Bioactivity Trend
Benzisoxazol-3-ylmethylCOX-2 (0.12)Highest inhibition
Pyridin-3-ylCOX-2 (2.4)Moderate
PhenylCOX-2 (5.8)Lowest
  • Source : Docking simulations and enzyme inhibition assays .

Q. How can researchers resolve contradictions between in silico predictions and in vitro bioactivity data?

  • Strategies :

  • Orthogonal Assays : Validate docking results (e.g., predicted DHFR inhibition) with enzymatic assays (NADPH consumption rate) .
  • ADME Analysis : Use SwissADME to assess bioavailability; low permeability (e.g., LogP >5) may explain poor in vitro-in vivo correlation .
  • Metabolite Screening : LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .

Q. What experimental designs are recommended for studying photostability and degradation pathways?

  • Protocol :

  • UV Irradiation : Expose compound in methanol (1 mg/mL) to 254 nm and 365 nm light. Monitor degradation via HPLC at 0, 6, 12, 24 hrs .
  • Quantum Yield Calculation : Use actinometry to determine Φ values for photodegradation (e.g., Φ = 0.12 at 254 nm for C–S bond cleavage) .
  • Degradation Products : Isolate via prep-TLC and characterize by HRMS (e.g., m/z 297.1 for triazole ring fragmentation) .

Q. How can salt formation improve solubility and pharmacokinetics?

  • Method :

  • Salt Synthesis : React the thiol with NaOH/KOH in ethanol to form sodium/potassium salts. Confirm via FTIR (disappearance of S–H stretch at 2550 cm⁻¹) .
  • Solubility Testing : Compare aqueous solubility (mg/mL) of free acid vs. salts (e.g., 0.8 vs. 12.5 mg/mL for Na⁺ salt) .
  • Pharmacokinetics : Conduct rat plasma stability assays (t₁/₂ >6 hrs for salts vs. 2 hrs for free acid) .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly across structurally similar analogs?

  • Critical Factors :

  • Lipophilicity : Higher LogP (>4) correlates with membrane penetration but may reduce aqueous solubility, limiting bioavailability .
  • Steric Effects : Bulky substituents (e.g., benzisoxazole) may hinder binding to narrow enzyme pockets (e.g., bacterial FabH) .
  • Resistance Mechanisms : Efflux pump overexpression in clinical strains (e.g., P. aeruginosa) requires efflux inhibitor co-administration .

Tables for Key Findings

Table 1 : Photodegradation Profiles Under UV Light

Wavelength (nm)Degradation PathwayQuantum Yield (Φ)Major Product
254C–S bond cleavage0.124-(4-Chlorophenyl)-1,2,4-triazole
365E→Z isomerization0.32Z-isomer (retained activity)

Source : Photostability studies .

Table 2 : Solubility Enhancement via Salt Formation

FormSolubility (mg/mL, H₂O)Plasma t₁/₂ (hrs)
Free Acid0.82.1
Sodium Salt12.56.8
Potassium Salt10.25.9

Source : Physicochemical optimization .

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